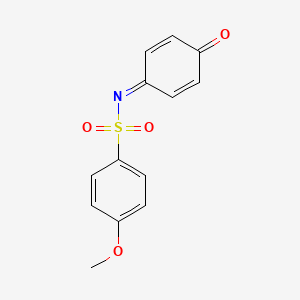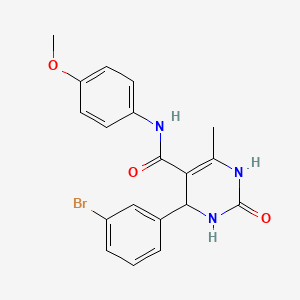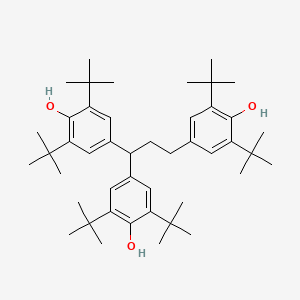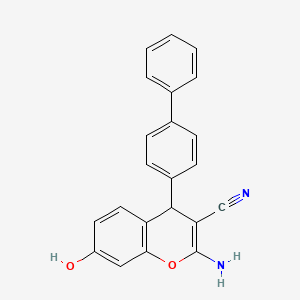![molecular formula C16H15BrClNO2S B5071178 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5071178.png)
2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that is widely used in scientific research. It is a member of the thioamide family and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and invasion of cancer cells, reduce inflammation, and inhibit the replication of viruses. The compound has also been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide in lab experiments is its specificity. The compound has been found to selectively target certain enzymes and pathways, making it a valuable tool for studying specific biological processes. However, one limitation of the compound is its potential toxicity. It is important to use the compound at appropriate concentrations and to take appropriate safety precautions when handling it.
Orientations Futures
There are many potential future directions for research on 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Another potential direction is the investigation of the compound's effects on other biological processes, such as neurodegenerative diseases and metabolic disorders. Additionally, the compound could be used as a tool for studying the role of MMPs and other enzymes in various biological processes.
Méthodes De Synthèse
The synthesis of 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 3-bromobenzyl chloride with sodium thioacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(3-bromobenzyl)thio]acetate, which is then reacted with 3-chloro-4-methoxyaniline in the presence of an acid catalyst such as hydrochloric acid to yield 2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-[(3-bromobenzyl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide has been extensively used in scientific research as a tool for studying a range of biological processes. It has been found to be particularly useful in the study of cancer, inflammation, and infectious diseases. The compound has been used to investigate the mechanisms of action of various drugs and to identify potential drug targets.
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2S/c1-21-15-6-5-13(8-14(15)18)19-16(20)10-22-9-11-3-2-4-12(17)7-11/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIVJKCNJUYPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-bromophenyl)methylsulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5071101.png)
![3-chloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5071112.png)

![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5071136.png)

![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071163.png)
![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)
![2-chloro-N-{2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5071181.png)
![ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate](/img/structure/B5071188.png)
![N-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-2-propyn-1-yl-3-isoxazolecarboxamide](/img/structure/B5071192.png)


![1,2,3,4-tetrahydro-9-acridinyl[2-(1,2,3,4-tetrahydro-9-acridinylamino)ethyl]amine](/img/structure/B5071204.png)
![N-(2-methoxyethyl)-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B5071209.png)